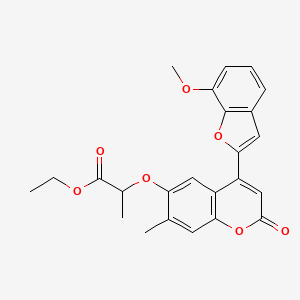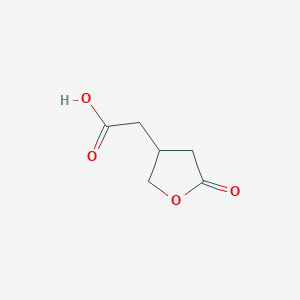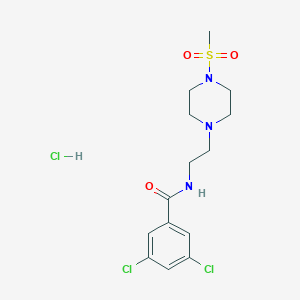![molecular formula C16H14ClN3O3 B2888337 1-[2-(2-chlorophenoxy)ethyl]-N-(cyanomethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1428054-33-4](/img/structure/B2888337.png)
1-[2-(2-chlorophenoxy)ethyl]-N-(cyanomethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[2-(2-chlorophenoxy)ethyl]-N-(cyanomethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a complex structure that includes a chlorophenoxy group, a cyanomethyl group, and a dihydropyridine ring, making it a subject of interest for researchers exploring new chemical entities with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-chlorophenoxy)ethyl]-N-(cyanomethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the chlorophenoxyethyl intermediate: This step involves the reaction of 2-chlorophenol with an appropriate alkylating agent to form 2-(2-chlorophenoxy)ethyl halide.
Nucleophilic substitution: The 2-(2-chlorophenoxy)ethyl halide is then reacted with a cyanomethylating agent to introduce the cyanomethyl group.
Cyclization and functionalization: The resulting intermediate undergoes cyclization with a suitable dihydropyridine precursor under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Properties
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]-N-(cyanomethyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3/c17-13-3-1-2-4-14(13)23-10-9-20-11-12(5-6-15(20)21)16(22)19-8-7-18/h1-6,11H,8-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCKZTLJQPIOSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN2C=C(C=CC2=O)C(=O)NCC#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2888255.png)
![3-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2888256.png)

![1-[3-(Oxolan-2-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2888260.png)
![7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2888261.png)
![2-(4-chlorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2888264.png)
![13-(4-bromobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2888265.png)
![N'-(2-fluorophenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2888267.png)
![5-[(2-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)

![3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2888273.png)
![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2888274.png)
![N-cyclopentyl-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2888276.png)

